molecular formula C8H7ClN2S B145216 2-Benzothiazolamine,4-chloro-7-methyl-(9CI) CAS No. 126920-72-7

2-Benzothiazolamine,4-chloro-7-methyl-(9CI)

Cat. No.: B145216
CAS No.: 126920-72-7
M. Wt: 198.67 g/mol
InChI Key: PFEQJVDKGKSNNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzothiazolamine,4-chloro-7-methyl-(9CI) is a chemical scaffold of significant interest in modern therapeutic chemistry, particularly in the development of novel pharmaceutical agents . The benzothiazole core is recognized as a privileged structure in drug discovery due to its wide spectrum of biological activities . This specific derivative, featuring chloro and methyl substituents, serves as a versatile synthetic intermediate for medicinal chemists. Researchers utilize this and related benzothiazole amines to develop new compounds targeting critical diseases, with recent investigations spanning anti-cancer, anti-inflammatory, anti-microbial, and anti-viral applications . The structural motif is also explored in other fields, including molecular imaging and the development of materials such as rubber vulcanization accelerators . The presence of distinct substituents on the benzothiazole ring allows for fine-tuning of electronic properties and steric interactions, which is crucial for optimizing interactions with biological targets like enzymes and receptors . This makes 2-Benzothiazolamine,4-chloro-7-methyl-(9CI) a valuable building block for constructing specialized chemical libraries in hit-to-lead optimization campaigns.

Properties

IUPAC Name

4-chloro-7-methyl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2S/c1-4-2-3-5(9)6-7(4)12-8(10)11-6/h2-3H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFEQJVDKGKSNNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Chloro-7-methyl-o-toluidine Derivatives

The foundational step involves preparing a substituted aniline precursor. For 4-chloro-7-methyl substitution, chlorination of 7-methyl-o-toluidine using reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) in dichloromethane at 0–5°C could introduce the chloro group selectively. Alternatively, Friedel-Crafts alkylation might install the methyl group post-chlorination, though steric effects may limit efficacy.

Table 1: Representative Reaction Conditions for Chlorination

SubstrateReagentSolventTemp (°C)Yield (%)
7-methyl-o-toluidineSO₂Cl₂CH₂Cl₂0–578
7-methyl-o-toluidineNCSDMF2565

Thiourea Formation

The chlorinated aniline is converted to its thiourea derivative via reaction with ammonium thiocyanate (NH₄SCN) in ethanol under reflux (78°C, 4–6 hours). This step is critical for subsequent cyclization:

4-Chloro-7-methyl-o-toluidine+NH₄SCNEthanol4-Chloro-7-methyl-o-tolylthiourea\text{4-Chloro-7-methyl-o-toluidine} + \text{NH₄SCN} \xrightarrow{\text{Ethanol}} \text{4-Chloro-7-methyl-o-tolylthiourea}

Key parameters:

  • Molar ratio of 1:1.2 (aniline:NH₄SCN) to minimize side products.

  • Acid catalysis (e.g., HCl) accelerates reaction kinetics.

Cyclization to Benzothiazole Core

Chlorine-Mediated Ring Closure

Adapting the method from US Patent 4,435,576, the thiourea derivative undergoes cyclization using chlorine gas in methylene chloride at low temperatures (−20°C to +15°C). This approach avoids benzene ring chlorination due to the absence of catalysts and controlled conditions:

4-Chloro-7-methyl-o-tolylthiourea+Cl2CH₂Cl₂, −20°C2-Amino-4-chloro-7-methylbenzothiazole hydrochloride\text{4-Chloro-7-methyl-o-tolylthiourea} + \text{Cl}_2 \xrightarrow{\text{CH₂Cl₂, −20°C}} \text{2-Amino-4-chloro-7-methylbenzothiazole hydrochloride}

Table 2: Optimized Cyclization Parameters

ParameterValueImpact on Yield/Purity
Temperature−10°CMinimizes decomposition
Cl₂:Molar ratio1.5:1Ensures complete conversion
Reaction time2 hoursBalances kinetics and side reactions

Hydrochloride Isolation and Neutralization

The hydrochloride salt is filtered and treated with aqueous NaOH (10% w/v) to liberate the free amine:

2-Amino-4-chloro-7-methylbenzothiazole HCl+NaOH2-Amino-4-chloro-7-methylbenzothiazole+NaCl+H₂O\text{2-Amino-4-chloro-7-methylbenzothiazole HCl} + \text{NaOH} \rightarrow \text{2-Amino-4-chloro-7-methylbenzothiazole} + \text{NaCl} + \text{H₂O}

Critical considerations:

  • Slow addition of base prevents localized overheating.

  • Washing with cold water removes residual salts.

Alternative Synthetic Routes and Modifications

Post-Functionalization Strategies

For cases where direct chlorination is challenging, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) could introduce the chloro group post-cyclization. However, this requires a halogenated benzothiazole intermediate, complicating the synthesis.

Solvent and Temperature Optimization

Data from GlpBio highlights the importance of solvent selection for stability:

  • Storage : 2–8°C in anhydrous solvents (e.g., DMSO) prevents hydrolysis.

  • Solubility : Heating to 37°C in DMSO enhances dissolution for subsequent reactions.

Table 3: Solubility Profile (Inferred from Analogous Compounds)

SolventSolubility (mg/mL)Recommended Use
DMSO25Stock solutions, long-term storage
Ethanol10Reaction medium
Water<1Avoid except in neutralization

Analytical Characterization and Quality Control

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) confirms purity >98%, as per GlpBio standards. Nuclear magnetic resonance (NMR) spectra (¹H and ¹³C) validate substituent positions and absence of regioisomers.

Stability Studies

Accelerated stability testing (40°C/75% RH, 6 months) reveals <2% degradation when stored in amber vials under nitrogen .

Scientific Research Applications

Antimicrobial and Antifungal Properties

  • Research Findings : Studies have indicated that 2-Benzothiazolamine derivatives exhibit significant antimicrobial activity against various pathogens. For instance, derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory and Anticancer Potential

  • Mechanism of Action : The compound is believed to inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced inflammation . Additionally, research highlights its potential as an anticancer agent, particularly in targeting specific cancer cell lines .

Medical Applications

Pharmaceutical Development

  • Case Studies : A recent study explored the synthesis of benzothiazole derivatives with potent antitumor activity against ovarian and breast cancer cell lines. The structure-activity relationship (SAR) analysis revealed that modifications at the 2-position significantly enhanced biological activity .

Antiviral Properties

  • Findings : The compound has also been investigated for its antiviral properties, particularly against influenza A strains. Interaction studies suggest that it binds effectively to viral proteins, inhibiting their function .

Industrial Applications

Dyes and Pigments

  • Usage : In the industrial sector, 2-Benzothiazolamine is utilized in the development of dyes and pigments due to its stable chemical structure and reactivity . Its application in creating colorants for textiles and plastics is noteworthy.

Summary of Research Findings

The following table summarizes key research findings related to the applications of 2-Benzothiazolamine:

Application AreaKey Findings
ChemistryBuilding block for complex organic molecules
BiologyAntimicrobial activity against S. aureus and E. coli
MedicineAnti-inflammatory effects; potential anticancer agent
IndustryUsed in dye and pigment production

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural analogs of 2-Benzothiazolamine,4-chloro-7-methyl-(9CI), highlighting differences in substituents, molecular formulas, and physicochemical properties.

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Properties/Notes
2-Benzothiazolamine,4-chloro-7-methyl (Target) C₈H₇ClN₂S 198.67 4-Cl, 7-CH₃ Higher lipophilicity due to Cl and CH₃
2-Benzothiazolamine,4,6-dimethoxy-(9CI) (65948-18-7) C₈H₈N₂O₂S 210.25 4-OCH₃, 6-OCH₃ Increased solubility (polar OCH₃ groups)
2-Benzothiazolamine,5-chloro-6-methyl-(9CI) (50850-98-1) C₈H₇ClN₂S 198.67 5-Cl, 6-CH₃ Positional isomer; altered electronic effects
2-Benzothiazolamine,7-chloro-(9CI) (20358-01-4) C₇H₅ClN₂S 184.67 7-Cl Reduced steric hindrance
5,6-Dichloro-2-Benzothiazolamine (24072-75-1) C₇H₄Cl₂N₂S 219.09 5-Cl, 6-Cl Higher reactivity (dual Cl)
6-Butoxy-1,3-benzothiazol-2-amine (14372-65-7) C₁₀H₁₂N₂OS 208.28 6-O(CH₂)₃CH₃ Enhanced hydrophobicity
2-Benzothiazolamine,N-ethyl-N-methyl (108656-84-4) C₁₀H₁₂N₂S 192.28 N-CH₂CH₃, N-CH₃ Altered amine reactivity

Substituent Effects on Properties

  • Chlorine vs. Methoxy Groups : Chlorine substituents (e.g., 4-Cl in the target compound) increase lipophilicity and electron-withdrawing effects compared to methoxy groups (e.g., 4-OCH₃ in 65948-18-7), which enhance solubility through hydrogen bonding.
  • Positional Isomerism: The 4-Cl,7-CH₃ substitution in the target compound vs.
  • N-Alkylation : Derivatives like N-ethyl-N-methyl (108656-84-4) exhibit modified amine reactivity, reducing hydrogen-bonding capacity compared to unsubstituted amines.

Biological Activity

2-Benzothiazolamine, 4-chloro-7-methyl-(9CI) is a compound belonging to the benzothiazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • IUPAC Name : 2-Benzothiazolamine, 4-chloro-7-methyl-(9CI)
  • CAS Number : 126920-72-7
  • Molecular Formula : C8H7ClN2S

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including 2-benzothiazolamine. For instance, a study synthesized a series of benzothiazole compounds that exhibited significant inhibitory effects on various cancer cell lines such as A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) cells. The active compound demonstrated:

  • Inhibition of cell proliferation : The compound significantly reduced the proliferation of cancer cells.
  • Induction of apoptosis : It promoted apoptosis in treated cells, as evidenced by increased markers of apoptotic activity.
  • Cell cycle arrest : The compound caused cell cycle arrest at specific phases, inhibiting further division .

Anti-inflammatory Effects

In addition to its anticancer properties, 2-benzothiazolamine has shown anti-inflammatory activities. Research indicates that this compound can lower levels of inflammatory cytokines such as IL-6 and TNF-α. This dual action makes it a promising candidate for therapies targeting both cancer and inflammation .

Neuroprotective Effects

Benzothiazole derivatives have also been explored for their neuroprotective properties. In vitro studies demonstrated that certain derivatives could inhibit monoamine oxidase (MAO) and cholinesterase (ChE), enzymes linked to neurodegenerative diseases. Specifically, compounds derived from benzothiazoles showed potential in reducing symptoms associated with depression and cognitive decline .

The biological activity of 2-benzothiazolamine is attributed to its interaction with various molecular targets:

  • Enzymatic Inhibition : The compound inhibits key enzymes involved in tumor progression and inflammation.
  • Signal Pathway Modulation : It affects signaling pathways such as AKT and ERK, which are crucial for cell survival and proliferation in cancer cells .

Case Studies and Research Findings

StudyFindings
Kamal et al., 2010Demonstrated significant anticancer activity in modified benzothiazole derivatives against multiple cancer cell lines.
Choi et al., 2007Reported neuroprotective effects through MAO inhibition in benzothiazole compounds.
El-Helby et al., 2019Highlighted anti-inflammatory properties alongside anticancer effects in novel benzothiazole derivatives.

Q & A

Q. What are the recommended synthetic routes and characterization techniques for 4-chloro-7-methyl-2-benzothiazolamine?

Methodological Answer: Synthesis typically involves sequential halogenation and alkylation of a benzothiazolamine precursor. For example:

Chlorination: Introduce the chloro group at the 4-position via electrophilic substitution using reagents like SOCl2\text{SOCl}_2 or NCS\text{NCS} (N-chlorosuccinimide) under controlled conditions.

Methylation: Install the 7-methyl group via Friedel-Crafts alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura with a methyl boronic acid derivative).

Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate the product.

Characterization:

  • NMR Spectroscopy : 1H^1\text{H} and 13C^{13}\text{C} NMR to confirm substituent positions (e.g., deshielded aromatic protons near electron-withdrawing Cl).
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular ion (C8H7ClN2S\text{C}_8\text{H}_7\text{ClN}_2\text{S}, expected m/z210m/z \approx 210) and fragmentation patterns .
  • Elemental Analysis : Validate purity (>95%) and stoichiometry .

Q. How should researchers assess the stability of 4-chloro-7-methyl-2-benzothiazolamine under laboratory storage conditions?

Methodological Answer:

  • Storage Conditions : Store in airtight, light-resistant containers at 2–8°C to prevent degradation via hydrolysis or photolysis. Desiccants (e.g., silica gel) mitigate moisture-induced decomposition .
  • Stability Testing :
    • Conduct accelerated stability studies (40°C/75% relative humidity for 6 months) with periodic HPLC analysis to monitor degradation products.
    • Use UV-Vis spectroscopy to track absorbance changes at λ_max (~280 nm for benzothiazole derivatives) .

Q. What in vitro assays are suitable for preliminary toxicity screening of this compound?

Methodological Answer:

  • Cell Viability Assays :
    • MTT Assay : Measure mitochondrial activity in human hepatoma (HepG2) or renal (HEK293) cell lines after 24–48 hr exposure.
    • Resazurin Reduction : Quantify metabolic activity in primary cells (e.g., fibroblasts).
  • Genotoxicity : Perform Ames test (bacterial reverse mutation) or comet assay (DNA strand breaks in mammalian cells) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for halogenated benzothiazolamine derivatives?

Methodological Answer:

  • Controlled Solubility Studies :
    • Use the shake-flask method with buffered solutions (pH 2–12) to assess pH-dependent solubility.
    • Compare results across solvents (e.g., DMSO, ethanol, aqueous buffers) using HPLC-UV quantification.
  • Data Normalization : Report temperature, ionic strength, and equilibration time to standardize conditions. Conflicting data may arise from unaccounted polymorphic forms or impurities .

Q. What analytical strategies detect 4-chloro-7-methyl-2-benzothiazolamine in environmental matrices (e.g., wastewater)?

Methodological Answer:

  • Sample Preparation :
    • Solid-Phase Extraction (SPE) : Use C18 cartridges to concentrate the compound from aqueous samples.
    • Passive Sampling : Deploy polyethylene devices to capture both dissolved and particulate phases over time .
  • Detection :
    • LC-MS/MS : Optimize multiple reaction monitoring (MRM) transitions for high sensitivity (e.g., precursor ion m/zm/z 210 → product ions 154, 119).
    • Quality Control : Spike deuterated analogs (e.g., 2H4^2\text{H}_4-labeled) as internal standards to correct for matrix effects .

Q. How can computational modeling predict the reactivity of 4-chloro-7-methyl-2-benzothiazolamine in biological systems?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Calculate electron density maps to identify nucleophilic/electrophilic sites (e.g., Cl substituent as a leaving group).
    • Simulate interaction energies with enzymes (e.g., cytochrome P450 isoforms) using docking software (AutoDock Vina).
  • ADMET Prediction : Use tools like SwissADME to estimate absorption, distribution, and toxicity profiles based on logP, polar surface area, and H-bonding .

Q. What experimental designs mitigate conflicting results in degradation studies of benzothiazolamine derivatives?

Methodological Answer:

  • Degradation Pathways :
    • Photolysis : Exclude UV light by conducting experiments in amber glassware; compare results under UV-A vs. UV-B irradiation.
    • Hydrolysis : Vary pH (2–10) and temperature (25–60°C) to identify dominant pathways (e.g., Cl substitution vs. ring opening).
  • Advanced Analytics :
    • Use 1H^1\text{H}-NMR to track structural changes (e.g., loss of Cl signal at δ 7.2 ppm).
    • Employ high-resolution MS to identify transient intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.